Trimethylgallium (Ga(CH3)3) is a volatile organometallic compound of gallium. It is a colorless liquid with a pungent odor. Trimethylgallium is highly pyrophoric, igniting spontaneously in air. In scientific research, trimethylgallium is primarily used as a precursor for the deposition of thin films of gallium-containing materials, most notably gallium arsenide (GaAs) and gallium nitride (GaN), via processes like metal-organic chemical vapor deposition (MOCVD) and metal-organic molecular beam epitaxy (MOMBE). [, , , , , , , , , , , , , ] It is also used as a reagent in organic synthesis.
Development of New Deposition Techniques: Exploring novel deposition methods like metal-organic atomic layer deposition (MOALD) to exploit the self-limiting chemistry of trimethylgallium for depositing thin films with exceptional thickness control.
Synthesis of Novel Materials: Investigating the use of trimethylgallium as a precursor for synthesizing new gallium-containing materials with tailored properties, such as magnetic semiconductors, topological insulators, and 2D materials.
Understanding Decomposition Mechanisms: Further studies on the detailed decomposition mechanisms of trimethylgallium on various surfaces under different growth conditions to improve the control over film quality and deposition rate. [, , , ]
Exploration of New Applications: Investigating potential applications of trimethylgallium in areas like photovoltaics, catalysis, and sensing.
Trimethylgallium is an organogallium compound with the chemical formula Ga(CH₃)₃. It is classified as a metal-organic compound due to its combination of gallium, a metal, with organic methyl groups. This compound is colorless and pyrophoric, meaning it can ignite spontaneously in air. Trimethylgallium is primarily utilized in the field of semiconductor fabrication, particularly in metalorganic vapor phase epitaxy processes for producing gallium-containing compounds such as gallium arsenide and gallium nitride .
The synthesis of trimethylgallium can be achieved through several methods:
Trimethylgallium possesses a trigonal planar geometry around the gallium atom, characterized by three covalent bonds with methyl groups. The bond angles between the carbon-gallium-carbon atoms are approximately 120°, consistent with VSEPR theory predictions for sp² hybridization . The molecular structure can be represented as follows:
In gaseous form, trimethylgallium exists as isolated molecules without significant intermolecular interactions, although in solid-state or under certain conditions, weak Ga---C interactions may occur .
Trimethylgallium undergoes several notable chemical reactions:
The mechanism of action for trimethylgallium in semiconductor fabrication primarily involves its role as a precursor in metalorganic vapor phase epitaxy. Upon thermal decomposition during the deposition process, trimethylgallium releases methyl radicals and gallium atoms which then react with other precursors (e.g., arsenic or nitrogen sources) to form crystalline layers of gallium-containing compounds on substrates . The efficiency and control over this process are critical for achieving high-quality semiconductor materials.
Trimethylgallium exhibits several key physical and chemical properties:
These properties make it essential to handle trimethylgallium under inert atmospheres to prevent hazardous reactions .
Trimethylgallium is predominantly used in:
Trimethylgallium (Ga(CH₃)₃) exhibits a monomeric structure with trigonal planar geometry in the gas phase, as confirmed by electron diffraction studies and quantum chemical computations. The gallium atom resides at the center of an equilateral triangle formed by the three carbon atoms, with C–Ga–C bond angles of 120°, consistent with valence shell electron pair repulsion (VSEPR) theory for atoms with three electron domains. This configuration arises from the sp² hybridization of the gallium atom and the absence of lone pairs, allowing optimal separation of the Ga–C bonding electron pairs [1] [2] [3].
Quantum chemical analyses (Hartree-Fock, DFT/B3LYP, and MP2 levels with 6-311G** basis set) reveal precise bond parameters:
These calculations correlate closely with experimental vibrational spectra (infrared and Raman), where symmetric and asymmetric Ga–C stretching modes occur at 535 cm⁻¹ and 555 cm⁻¹, respectively [1]. The planarity and symmetry place trimethylgallium in the C₃h point group, simplifying its spectroscopic assignments. The molecule's rigidity and high symmetry make it a benchmark for computational studies of organometallic vibrational spectra [1].
Table 1: Key Structural Parameters of Gaseous Trimethylgallium
Parameter | Experimental Value | Computational (MP2/6-311G)** |
---|---|---|
Ga–C Bond Length (Å) | 1.96 | 1.97 |
C–H Bond Length (Å) | 1.09 | 1.10 |
C–Ga–C Angle (°) | 120 | 120 |
H–C–H Angle (°) | 108–110 | 108–111 |
In the solid state, trimethylgallium displays polymorphism driven by weak Ga···C interactions. Two distinct crystalline forms have been characterized:
These polymorphs arise from the electron-deficient nature of gallium, enabling it to accept electron density from methyl groups of adjacent molecules. The intermolecular distances exceed covalent Ga–C bonds but are shorter than van der Waals contacts (sum of radii: ~4.0 Å), confirming dative interactions. This structural diversity parallels trends in trimethylindium and trimethylthallium, though trimethylgallium’s interactions are weaker than those of its indium counterpart [6].
Table 2: Solid-State Structures of Trimethylgallium Polymorphs
Polymorph | Coordination Geometry | Ga···C Distance (Å) | Primary Structural Motif |
---|---|---|---|
Tetragonal (sublimed) | Trigonal bipyramidal | 3.096–3.226 | Discrete tetramers |
Orthorhombic (from hexane) | Distorted trigonal bipyramidal | 2.56–2.79 | Infinite ladder-like chains |
Trimethylgallium is a highly pyrophoric compound, igniting spontaneously in air at room temperature. This reactivity stems from the exothermic oxidation of Ga–C bonds, releasing substantial energy (estimated ΔH ≈ –800 kJ/mol). The combustion products include gallium(III) oxide (Ga₂O₃), carbon dioxide, and water [2] [3]:
4 \ce{Ga(CH3)3} + 21 \ce{O2} → 2 \ce{Ga2O3} + 12 \ce{CO2} + 18 \ce{H2O} + \text{heat}
Despite this air sensitivity, trimethylgallium exhibits remarkable thermal stability under inert atmospheres (e.g., nitrogen or argon). It remains intact up to 400°C, with decomposition initiating only near 480°C. This stability allows for its safe handling in oxygen-free environments using standard Schlenk-line or glovebox techniques. For industrial applications, it is stored and transported in sealed, passivated steel containers to prevent accidental ignition [2] [3].
Trimethylgallium’s reactivity extends to Lewis bases, forming stable adducts that suppress pyrophoricity. For example, with tertiary amines:
\ce{Ga(CH3)3} + \ce{N(CH3)3} → \ce{(CH3)3Ga−N(CH3)3}
These adducts (e.g., with ammonia, ethers, or phosphines) feature tetrahedral gallium centers. A notable example is the potassium fluoride complex (KF)₄(Ga(CH₃)₃)₄, which decomposes above 250°C to release pure trimethylgallium, serving as a purification method [2].
Controlled thermal decomposition of trimethylgallium proceeds through distinct pathways depending on the environment:
\ce{Ga(CH3)3} → \ce{Ga(CH3)2} + \ce{.CH3} → \dots → \ce{Ga} + 3 \ce{.CH3}
2 \ce{.CH3} → \ce{C2H6} \quad \text{(ethane)}
\ce{Ga(CH3)3} + \ce{NH3} → \ce{(CH3)3Ga−NH3}
Step 2: Methane elimination (100–400°C)
\ce{(CH3)3Ga−NH3} → \ce{(CH3)2Ga−NH2} + \ce{CH4}
Step 3: GaN formation (>600°C)
\ce{(CH3)2Ga−NH2} → \ce{[GaN]_n} + 2 \ce{CH4}
\equiv\ce{Si−OH} + \ce{Ga(CH3)3} → \equiv\ce{Si−O−Ga(CH3)2} + \ce{CH4}
\equiv\ce{Si−O−Ga(CH3)2} + 2 \ce{H2} → \equiv\ce{Si−O−GaH2} + 2 \ce{CH4}
Table 3: Thermal Decomposition Pathways of Trimethylgallium
Conditions | Primary Products | Byproducts | Application |
---|---|---|---|
Inert atmosphere (>480°C) | Ga, CH₄ | C₂H₆ | Metallurgical gallium source |
NH₃ atmosphere (>600°C) | GaN | CH₄ | GaN semiconductor deposition |
H₂/Zeolite (450°C) | ≡Si–O–GaH₂ | CH₄ | Catalysts for alkane aromatization |
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